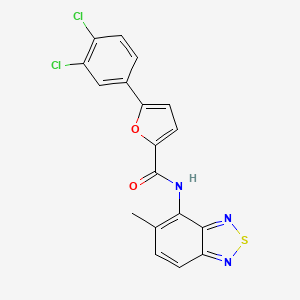![molecular formula C23H17N5O8 B11562336 N-[(1Z)-3-[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11562336.png)
N-[(1Z)-3-[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, nitro, and hydrazinecarbonyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. The conditions often involve ambient temperatures and pressures, although some reactions may require more stringent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce different derivatives of the original compound.
Scientific Research Applications
N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include various derivatives of aniline and hydrazinecarbonyl, such as dichloroanilines and heparinoids .
Uniqueness
N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H17N5O8 |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H17N5O8/c29-20-9-5-4-8-15(20)11-18(25-22(31)14-6-2-1-3-7-14)23(32)26-24-13-16-10-17(27(33)34)12-19(21(16)30)28(35)36/h1-13,29-30H,(H,25,31)(H,26,32)/b18-11-,24-13+ |
InChI Key |
LUAUFLLLVXEMTO-CECYVXGQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11562255.png)
![2-(Benzoyloxy)-5-[(E)-({2-[(2-bromophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562256.png)
![2-(2-Cyanophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B11562262.png)
![5-[2-(2,4-dinitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11562265.png)

![2-[(3-methylphenyl)amino]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide (non-preferred name)](/img/structure/B11562275.png)
![2-(4-methylpiperidin-1-yl)-2-oxo-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11562277.png)

![1-(3,4-dimethylphenyl)-3-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11562282.png)
![N-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-methylaniline](/img/structure/B11562283.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11562290.png)
![2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11562296.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11562303.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11562316.png)
